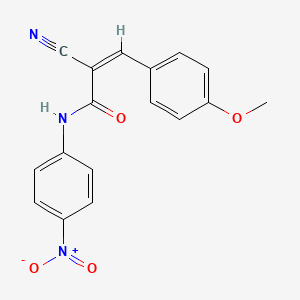

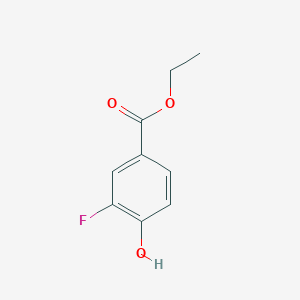

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed. The vibrational wavenumbers of the structure can be computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives like (Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)acrylamide have been studied for their potential as corrosion inhibitors. Research indicates these compounds can be effective in preventing corrosion of metals in acidic solutions. For instance, certain acrylamide derivatives have shown high efficiency in inhibiting the corrosion of copper in nitric acid solutions, highlighting their potential use in industrial applications to protect metals from corrosion (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Some acrylamide derivatives exhibit mechanofluorochromic properties, meaning they change color upon mechanical stimulation. This property can be useful in developing materials for sensors or displays. The structure and stacking mode of the molecules play a critical role in these properties, as demonstrated by certain 3-aryl-2-cyano acrylamide derivatives (Song et al., 2015).

Synthesis and Characterization of Derivatives

Extensive research has been conducted on the synthesis and characterization of various acrylamide derivatives. These studies provide valuable information about the chemical structure and potential applications of these compounds. For example, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and characterized, with some showing cytotoxic activity against certain cancer cell lines (Hassan et al., 2014).

Cytotoxicity and Antiproliferative Activity

Several studies have evaluated the cytotoxic and antiproliferative activities of acrylamide derivatives, particularly against various cancer cell lines. This research is crucial for the potential development of new anticancer agents. For instance, certain 2-phenyacrylnitriles have been identified as potent broad-spectrum cytotoxic agents, emphasizing the significance of the cyanide moiety in their structure (Tarleton et al., 2012).

properties

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-24-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(7-5-14)20(22)23/h2-10H,1H3,(H,19,21)/b13-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWDKZHVDWOBJN-RAXLEYEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)

![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)

![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

![[(4-Amino-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B2410442.png)

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2410451.png)